

molecular weight and formula of 2-chloro-3-methylphenol

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Compound of Interest

Compound Name: 2-chloro-3-methylphenol

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An In-depth Technical Guide to 2-Chloro-3-methylphenol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-chloro-3-methylphenol** (CAS 608-26-4). Intended for researchers, scientists, and professionals in drug development, this document details the core characteristics of this compound, outlines experimental protocols, and presents key data in a structured format.

Core Properties and Data

2-Chloro-3-methylphenol, with the chemical formula C_7H_7ClO , is a chlorinated derivative of m-cresol.^[1] Its molecular weight is approximately 142.58 g/mol.^{[1][2]} This compound is of interest as a chemical intermediate and for its biocidal properties.

Physicochemical Data

The key physicochemical properties of **2-chloro-3-methylphenol** are summarized in the table below. For comparison, data for the related isomer, 4-chloro-3-methylphenol, are also included where available.

Property	2-Chloro-3-methylphenol	4-Chloro-3-methylphenol
Molecular Formula	C ₇ H ₇ ClO	C ₇ H ₇ ClO
Molecular Weight	142.58 g/mol [1][2]	142.58 g/mol [2]
CAS Number	608-26-4	59-50-7
Melting Point	Not available	63-66 °C[2]
Boiling Point	Not available	235 °C[3]
Density	Not available	1.37 g/cm ³ (at 20 °C)
Flash Point	Not available	118 °C
Solubility in Water	Not available	3.9 g/L

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **2-chloro-3-methylphenol**. While a comprehensive public database spectrum for **2-chloro-3-methylphenol** is not readily available, data for the closely related isomer, 2-chloro-5-methylphenol, can provide valuable comparative information.

¹H NMR Spectrum of 2-Chloro-5-methylphenol (a related isomer): (400 MHz, DMSO-d₆) δ (ppm): 9.94 (s, 1H), 7.13-7.16 (m, 1H), 6.80 (s, 1H), 6.57 (d, J = 8.0 Hz, 1H), 2.34 (s, 3H).

¹³C NMR Spectrum of 2-Chloro-5-methylphenol (a related isomer): (100 MHz, DMSO-d₆) δ (ppm): 155.28, 140.01, 129.59, 121.86, 116.31, 112.56, 21.39.[4]

FT-IR Spectrum: An FT-IR spectrum for **2-chloro-3-methylphenol** is not readily available in public databases. However, the FT-IR spectrum for the related compound 2-chloro-6-fluoro-3-methylphenol shows characteristic peaks that can be used for functional group identification.

Synthesis of 2-Chloro-3-methylphenol

The synthesis of **2-chloro-3-methylphenol** presents a notable regioselectivity challenge. Direct chlorination of 3-methylphenol (m-cresol) predominantly yields the 4-chloro-3-

methylphenol isomer.[5] Therefore, indirect methods are typically employed to achieve the desired 2-chloro substitution pattern.

Synthesis Strategies

Historically, the synthesis of **2-chloro-3-methylphenol** has been achieved through a multi-step process involving the nitration of m-cresol, followed by reduction of the nitro group to an amine, diazotization, and finally a Sandmeyer reaction to introduce the chlorine atom at the 2-position.

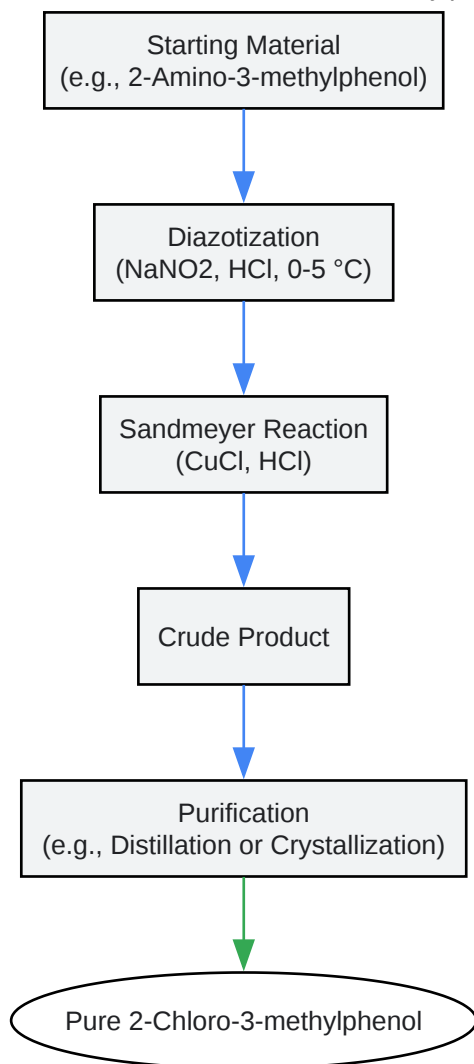
More contemporary approaches outlined in patent literature describe methods starting from 2-amino-6-chlorotoluene. This method involves the diazotization of the amino group followed by hydrolysis of the diazonium salt. Another patented method involves the reaction of 2,6-dichlorotoluene with potassium hydroxide in diethylene glycol.[6]

A journal article on the chlorination of phenols reports that the reaction of m-cresol with sulfuryl chloride (SO_2Cl_2) in the presence of a catalyst system can yield a mixture of chlorinated products, including **2-chloro-3-methylphenol** as a minor isomer.[5]

Representative Synthesis Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis of **2-chloro-3-methylphenol** based on the diazotization of an appropriate aminophenol precursor.

Synthesis Workflow for 2-Chloro-3-methylphenol

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Caption: A generalized workflow for the synthesis of **2-chloro-3-methylphenol**.

Experimental Protocols

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a representative method for the analysis of **2-chloro-3-methylphenol** in a sample matrix, adapted from established methods for phenol analysis.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

1. Sample Preparation (for aqueous samples):

- Acidify the sample to a pH < 2 with a suitable acid (e.g., sulfuric acid).
- Extract the analyte from the aqueous sample using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction.
- Dry the organic extract over anhydrous sodium sulfate.
- Concentrate the extract to a small volume.

2. Derivatization (Optional but recommended for improved chromatographic performance):

- Acetylation: React the concentrated extract with acetic anhydride in the presence of a base (e.g., pyridine or potassium carbonate) to form the acetate ester derivative.
- Silylation: React the extract with a silylating agent (e.g., BSTFA) to form the trimethylsilyl ether derivative.

3. GC-MS Instrumental Parameters:

- Gas Chromatograph: Agilent 7890A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector: Split/splitless inlet, operated in splitless mode.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.

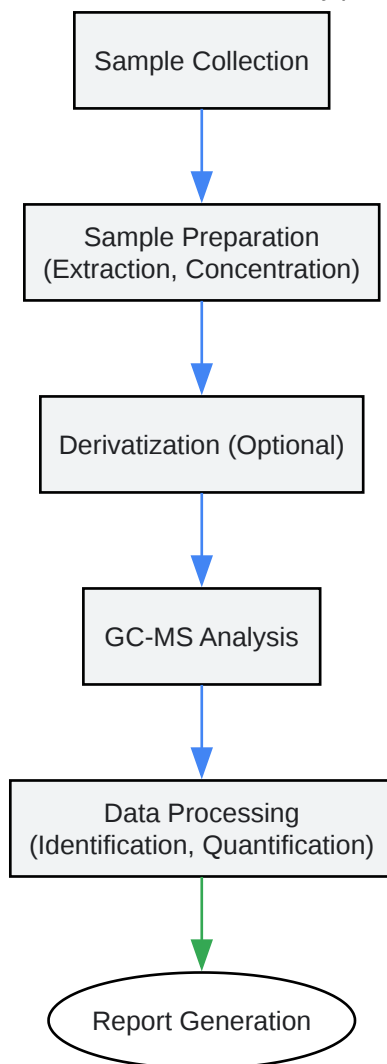
- Ramp 1: 10 °C/min to 150 °C.
- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
- Mass Spectrometer: Agilent 5975C or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-450.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

4. Data Analysis:

- Identification of **2-chloro-3-methylphenol** is based on its retention time and the comparison of its mass spectrum with a reference spectrum.
- Quantification is typically performed using an internal standard method.

Analytical Workflow Diagram

Analytical Workflow for 2-Chloro-3-methylphenol by GC-MS



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Caption: A typical workflow for the analysis of **2-chloro-3-methylphenol**.

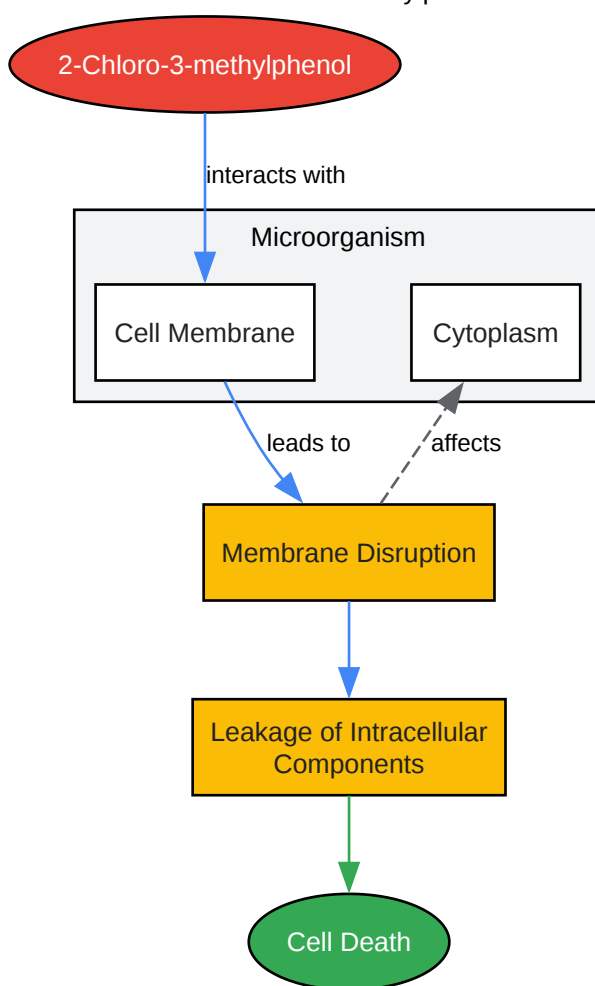
Biological Activity and Mechanism of Action

2-Chloro-3-methylphenol, as a member of the chlorocresol family, does not have a known specific role in biological signaling pathways in higher organisms. Its primary biological effect is as a biocide, exhibiting antiseptic and disinfectant properties.

The antimicrobial mechanism of action of chlorocresols is generally attributed to their ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of intracellular components, dissipation of the proton-motive force, and ultimately, cell death. At higher concentrations, they can also cause the coagulation of cytoplasmic proteins.

Conceptual Diagram of Disinfectant Action

Mechanism of Action of 2-Chloro-3-methylphenol as a Disinfectant



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Caption: A conceptual diagram of the disinfectant action of **2-chloro-3-methylphenol**.

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